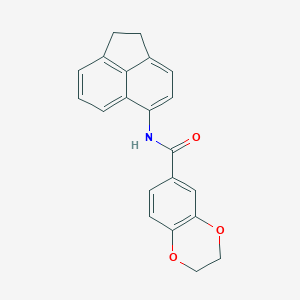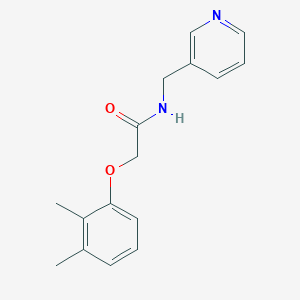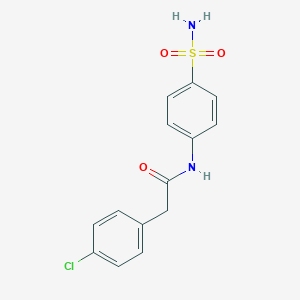![molecular formula C18H20N2O3 B245086 N-[4-(butyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B245086.png)
N-[4-(butyrylamino)phenyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(butyrylamino)phenyl]-3-methoxybenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 by researchers at Bayer AG and has since been the subject of numerous studies exploring its mechanism of action and potential uses.
Mecanismo De Acción
BAY 11-7082 functions as an inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of the NF-κB pathway. Specifically, BAY 11-7082 binds to the cysteine residue on IKKβ, preventing its phosphorylation and subsequent activation. This results in the inhibition of NF-κB activity and downstream gene expression.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, BAY 11-7082 has also been shown to have anti-inflammatory and antioxidant properties. These effects are thought to be mediated through the inhibition of NF-κB activity, which is involved in the regulation of inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAY 11-7082 is its specificity for the IKK complex and NF-κB pathway, which allows for targeted inhibition of these pathways. However, it is important to note that BAY 11-7082 can also inhibit other kinases and pathways at high concentrations, which may complicate its use in certain experiments. Additionally, BAY 11-7082 has poor solubility in aqueous solutions, which may require the use of organic solvents or other formulation strategies.
Direcciones Futuras
There are several potential future directions for research on BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of the IKK complex and NF-κB pathway. Additionally, there is ongoing research exploring the potential therapeutic applications of BAY 11-7082 in other disease contexts, such as neurodegenerative diseases and autoimmune disorders. Finally, there is a need for further studies exploring the pharmacokinetics and toxicity of BAY 11-7082 in vivo, which will be important for determining its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobutyric acid to form an amide, which is subsequently coupled with 4-aminophenylboronic acid to produce BAY 11-7082. The final compound is isolated through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied in the context of cancer research, where it has been shown to inhibit the activity of the NF-κB pathway. This pathway is involved in the regulation of cell survival, proliferation, and inflammation, and is often dysregulated in cancer cells. By inhibiting NF-κB activity, BAY 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy.
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-[4-(butanoylamino)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-5-17(21)19-14-8-10-15(11-9-14)20-18(22)13-6-4-7-16(12-13)23-2/h4,6-12H,3,5H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
SHCBPXAFVMJUIZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B245008.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)
![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)
![N-[1-(1-adamantyl)ethyl]-5-nitro-2-furamide](/img/structure/B245019.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245020.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B245025.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B245026.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B245027.png)
